molecular formula C13H19NO2 B14836192 5-Cyclopropoxy-2-isopropoxy-N-methylaniline

5-Cyclopropoxy-2-isopropoxy-N-methylaniline

Cat. No.: B14836192
M. Wt: 221.29 g/mol
InChI Key: ZJWCVYZRTURRDO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropoxy-N-methylaniline is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline core, along with a methyl group on the nitrogen atom

Preparation Methods

The synthesis of 5-Cyclopropoxy-2-isopropoxy-N-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the aniline core: The aniline core can be synthesized through the nitration of benzene, followed by reduction to form aniline.

    Introduction of the isopropoxy group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable catalyst.

    Introduction of the cyclopropoxy group: The cyclopropoxy group can be introduced through a similar etherification reaction using cyclopropyl alcohol.

    Methylation of the nitrogen atom: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems .

Chemical Reactions Analysis

5-Cyclopropoxy-2-isopropoxy-N-methylaniline undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopropoxy-2-isopropoxy-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors .

Comparison with Similar Compounds

5-Cyclopropoxy-2-isopropoxy-N-methylaniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-propan-2-yloxyaniline

InChI

InChI=1S/C13H19NO2/c1-9(2)15-13-7-6-11(8-12(13)14-3)16-10-4-5-10/h6-10,14H,4-5H2,1-3H3

InChI Key

ZJWCVYZRTURRDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CC2)NC

Origin of Product

United States

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